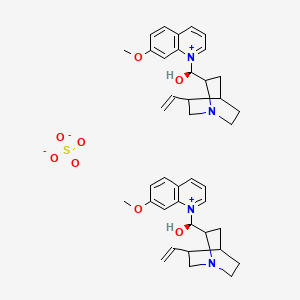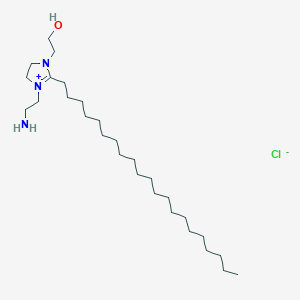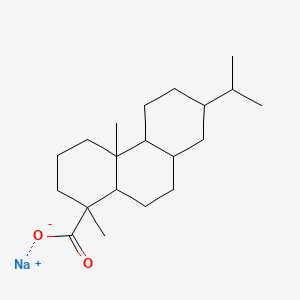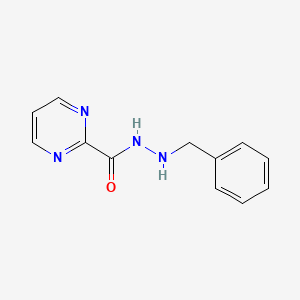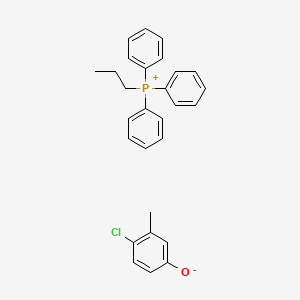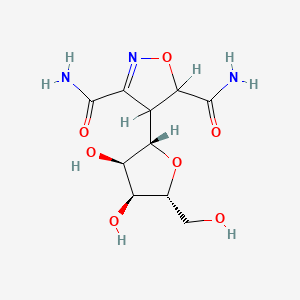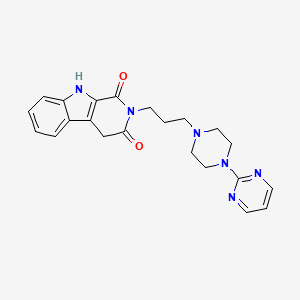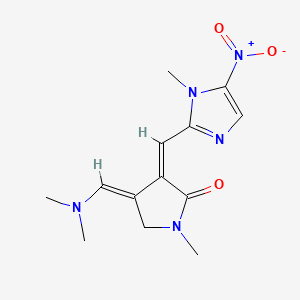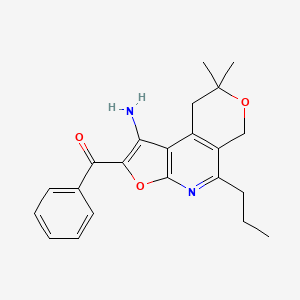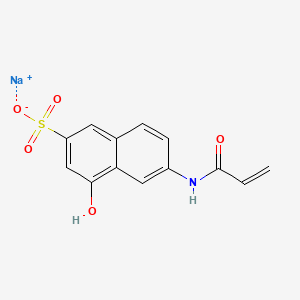
Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 279-150-6, also known as amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates, is a type of phosphate ester compound commonly used as a surfactant. This compound is formed by the reaction of an alkylamine with a phosphate ester. It is known for its good surface activity and solubilizing properties, making it widely used in various industrial and household products .
Vorbereitungsmethoden
The preparation of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine (R-NH2) with a phosphate ester (PO(OH)3). The reaction is typically carried out under controlled temperature and reaction conditions to ensure high purity of the final product. Industrial production methods also follow similar synthetic routes, with strict control over reaction parameters to achieve consistent quality .
Analyse Chemischer Reaktionen
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of scientific research applications, including:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Utilized in pharmaceutical formulations to improve drug delivery and bioavailability.
Wirkmechanismus
The mechanism of action of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their interaction with cell membranes and proteins. These compounds can alter the surface tension of cell membranes, leading to changes in membrane permeability and fluidity. They may also interact with proteins, affecting their folding and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s surfactant properties .
Vergleich Mit ähnlichen Verbindungen
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates can be compared with other similar phosphate ester compounds, such as:
Amines, C12-15-branched alkyl, monohexyl and dihexyl phosphates: These compounds have similar surfactant properties but differ in their alkyl chain length.
Amines, C10-13-branched alkyl, monohexyl and dihexyl phosphates: These compounds also have similar properties but may exhibit different solubility and surface activity due to their shorter alkyl chains.
The uniqueness of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates lies in their optimal balance of alkyl chain length, which provides excellent surface activity and solubilizing properties .
Eigenschaften
CAS-Nummer |
79410-64-3 |
|---|---|
Molekularformel |
C13H10NNaO5S |
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
sodium;4-hydroxy-6-(prop-2-enoylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C13H11NO5S.Na/c1-2-13(16)14-9-4-3-8-5-10(20(17,18)19)7-12(15)11(8)6-9;/h2-7,15H,1H2,(H,14,16)(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
SLNBXXGUWGADSV-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


